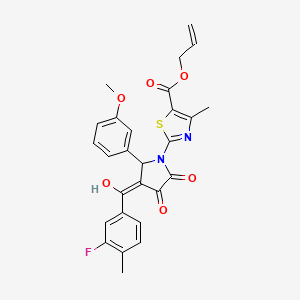

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as fluoro, methoxy, hydroxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of the pyrrole and thiazole rings, followed by the introduction of the allyl group and other substituents. Common synthetic routes may involve:

Formation of Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of Substituents: The fluoro, methoxy, and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Final Coupling: The final step involves coupling the pyrrole and thiazole rings with the allyl group and carboxylate through a series of condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Condensation: The carboxylate group can undergo condensation reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium fluoride.

Condensation: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Condensation: Formation of amides or esters.

Scientific Research Applications

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-4-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxyphenylboronic acid

Uniqueness

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its combination of functional groups and the presence of both pyrrole and thiazole rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds.

Biological Activity

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound exhibiting significant potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, drawing from various research studies.

Structural Characteristics

The compound features multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C26H24F1N2O5S with a molecular weight of approximately 522.5 g/mol. The intricate structure includes:

- Thiazole ring : Known for its role in various biological activities.

- Pyrrole moiety : Associated with antimicrobial and anticancer properties.

- Fluorinated benzoyl group : Enhances lipophilicity and biological potency.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring.

- Coupling reactions to introduce the pyrrole and phenolic components.

- Functionalization with fluorinated and methoxy groups to enhance biological activity.

These synthetic pathways are crucial for achieving high yields and purity of the final product, which is necessary for biological testing.

Antiviral Activity

Research indicates that compounds similar to this compound have demonstrated antiviral properties. For instance:

- In vitro studies have shown that related compounds exhibit inhibitory effects against viruses such as HIV and herpes simplex virus type 1 (HSV-1) at concentrations ranging from 4 to 20 μg/mL .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. A study on similar thiazole derivatives indicated moderate antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects .

Anticancer Potential

The presence of the pyrrole moiety is linked to anticancer activity in several studies. Compounds featuring this structure have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models .

Study 1: Antiviral Efficacy

A study evaluated a series of N-Heterocycles for antiviral activity against multiple viruses, including HIV. The compounds showed significant inhibition rates, suggesting that structural modifications like those in Allyl 2-(3-(3-fluoro...) can enhance antiviral efficacy .

Study 2: Antimicrobial Screening

Another investigation focused on thiazole derivatives' antibacterial properties. Results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, supporting the hypothesis that Allyl 2-(3-(3-fluoro...) could exhibit similar antimicrobial activity .

Comparative Analysis

To better understand the biological activities of Allyl 2-(3-(3-fluoro...) compared to similar compounds, a table summarizing key features and activities is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Fluorobenzoyl | Antiviral (HIV) |

| Compound B | Pyrrole + Hydroxy | Antimicrobial |

| Allyl 2-(3-(3-fluoro...) | Thiazole + Pyrrole + Fluorinated groups | Potentially antiviral & antimicrobial |

Properties

CAS No. |

618071-83-3 |

|---|---|

Molecular Formula |

C27H23FN2O6S |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

prop-2-enyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H23FN2O6S/c1-5-11-36-26(34)24-15(3)29-27(37-24)30-21(16-7-6-8-18(12-16)35-4)20(23(32)25(30)33)22(31)17-10-9-14(2)19(28)13-17/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+ |

InChI Key |

QDMRHKDOBBZCNM-LSDHQDQOSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)OC)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)OC)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.